

# Bodipy C12-ceramide as a fluorescent analog for sphingolipids

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Bodipy C12-ceramide*

Cat. No.: *B130238*

[Get Quote](#)

## BODIPY FL C12-Ceramide: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

Sphingolipids are a class of lipids that are not only critical structural components of eukaryotic cell membranes but also serve as bioactive molecules involved in a variety of cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis.[1][2] Ceramide sits at the center of sphingolipid metabolism and functions as a key second messenger in cellular signaling.[2][3][4] The study of the intricate pathways of sphingolipid metabolism and signaling has been significantly advanced by the development of fluorescently labeled analogs. Among these, BODIPY FL C12-ceramide, a fluorescent derivative of C12 ceramide, has emerged as a powerful tool for visualizing and investigating the dynamics of sphingolipids in living and fixed cells.[5]

This technical guide provides a comprehensive overview of BODIPY FL C12-ceramide, including its properties, experimental protocols for its use, and its application in studying sphingolipid signaling pathways.

### Core Properties of BODIPY FL C12-Ceramide

BODIPY FL C12-ceramide, chemically known as N-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoyl)sphingosine, is a synthetic sphingolipid analog where the fluorescent dye BODIPY FL is attached to the N-acyl chain of a ceramide molecule. This fluorescent tag allows for the direct visualization of its distribution, trafficking, and metabolism within cells using fluorescence microscopy.

## Physicochemical and Spectral Properties

The key properties of BODIPY FL C12-ceramide are summarized in the table below.

Property	Value	Reference
Molecular Formula	C42H70BF2N3O3	[6]
Molecular Weight	713.8 g/mol	[7]
Excitation Maximum ( $\lambda_{ex}$ )	~505 nm	[8][9]
Emission Maximum ( $\lambda_{em}$ )	~511-540 nm	[8][9][10]
Fluorescence Quantum Yield	High (BODIPY FL has a quantum yield of ~0.9)	[1][11]
Fluorescence Lifetime	~5-7.2 nanoseconds (for the BODIPY FL fluorophore)	[11][12]
Solubility	Soluble in organic solvents like DMSO, ethanol, and chloroform. Forms complexes with BSA for delivery to cells in aqueous media.	
Purity	Typically $\geq 98\%$	[6]

## Experimental Protocols

### Labeling of Live Cells with BODIPY FL C12-Ceramide

This protocol describes the general procedure for labeling living cells to visualize the Golgi apparatus and study sphingolipid trafficking.

#### Materials:

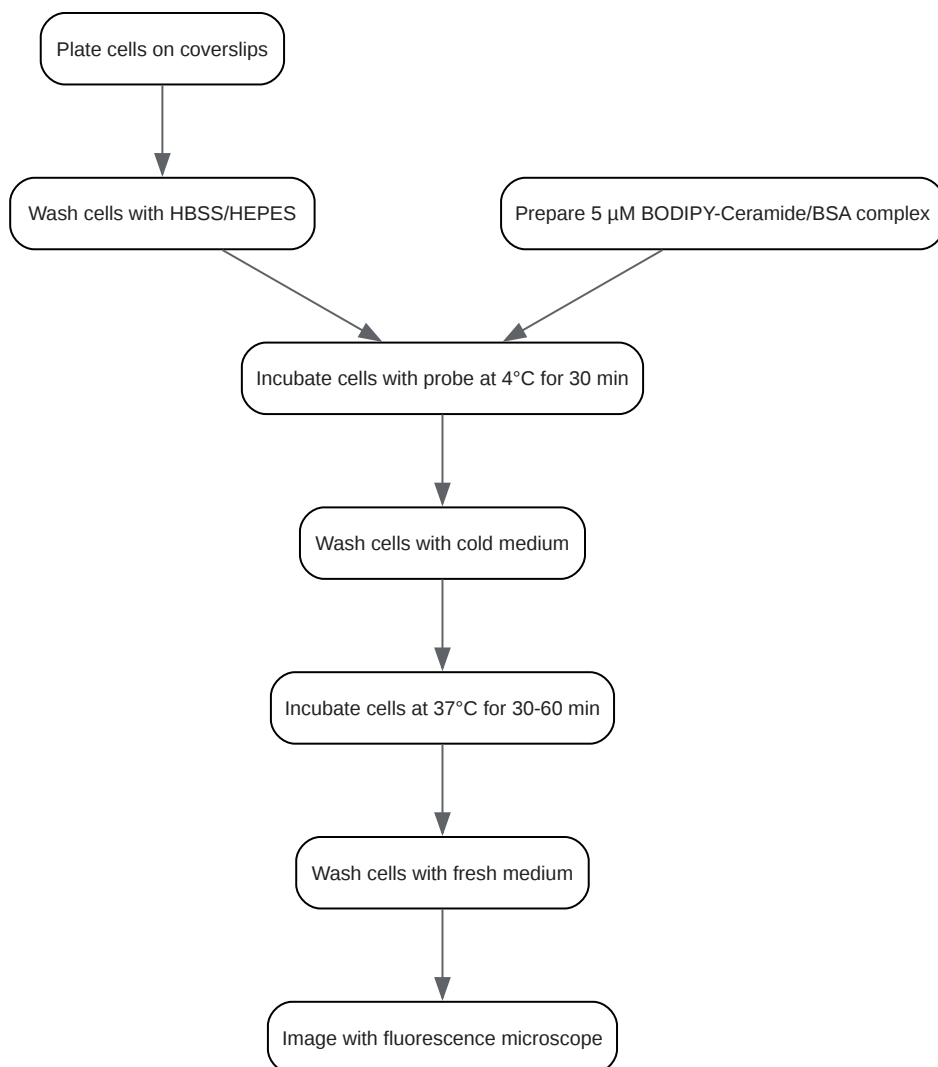
- BODIPY FL C12-ceramide stock solution (e.g., 1 mM in DMSO or ethanol)
- Defatted Bovine Serum Albumin (BSA)
- Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES), pH 7.4
- Complete cell culture medium
- Glass coverslips or imaging dishes
- Fluorescence microscope

#### Procedure:

- Cell Preparation: Plate cells on glass coverslips or imaging dishes and culture until they reach the desired confluency (typically 70-80%).[\[3\]](#)
- Preparation of BODIPY-Ceramide/BSA Complex:
  - Prepare a stock solution of defatted BSA (e.g., 10 mg/mL in HBSS/HEPES).
  - Dilute the BODIPY FL C12-ceramide stock solution in HBSS/HEPES containing BSA to a final concentration of 5  $\mu$ M. The molar ratio of ceramide to BSA should be approximately 1:1. Vortex the solution to facilitate complex formation.
- Labeling:
  - Wash the cells twice with pre-warmed HBSS/HEPES.
  - Incubate the cells with the 5  $\mu$ M BODIPY-ceramide/BSA complex in HBSS/HEPES for 30 minutes at 4°C.[\[10\]](#) This step allows the fluorescent lipid to label the plasma membrane.
- Trafficking:
  - Wash the cells three times with ice-cold complete culture medium to remove unbound probe.

- Incubate the cells in fresh, pre-warmed complete culture medium at 37°C for 30-60 minutes to allow for internalization and transport of the fluorescent ceramide to the Golgi apparatus.[\[10\]](#)
- Imaging:
  - Wash the cells twice with fresh medium.
  - Mount the coverslips and observe the cells using a fluorescence microscope equipped with filters appropriate for BODIPY FL (e.g., excitation ~488 nm, emission ~500-550 nm).[\[13\]](#)

#### Workflow for Live Cell Labeling



[Click to download full resolution via product page](#)

Caption: Workflow for labeling live cells with BODIPY FL C12-Ceramide.

## Labeling of Fixed Cells with BODIPY FL C12-Ceramide

This protocol is suitable for visualizing the Golgi apparatus in fixed cells.

**Materials:**

- BODIPY FL C12-ceramide stock solution
- Defatted BSA
- HBSS/HEPES, pH 7.4
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Mounting medium

**Procedure:**

- Cell Preparation and Fixation:
  - Grow cells on coverslips to the desired confluency.
  - Wash the cells twice with PBS.
  - Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[\[3\]](#)
  - Wash the cells three times with PBS to remove the fixative.[\[3\]](#)
- Labeling:
  - Prepare a 5  $\mu$ M BODIPY-ceramide/BSA complex as described in the live-cell protocol.
  - Incubate the fixed cells with the labeling solution for 30-60 minutes at room temperature, protected from light.[\[3\]](#)
- Washing and Mounting:
  - Wash the cells three times with PBS.[\[3\]](#)
  - Mount the coverslips onto glass slides using an appropriate mounting medium.

- Imaging:
  - Visualize the stained Golgi apparatus using a fluorescence microscope.

## In Vitro Assay for Acid Sphingomyelinase (ASM) Activity

BODIPY FL C12-sphingomyelin can be used as a substrate to measure the activity of acid sphingomyelinase (ASM), an enzyme that hydrolyzes sphingomyelin to ceramide and phosphocholine. The product, BODIPY FL C12-ceramide, can be quantified by HPLC.

Materials:

- BODIPY FL C12-sphingomyelin
- Cell or tissue lysates
- Sodium acetate buffer (0.2 M, pH 5.0)
- Zinc chloride (ZnCl<sub>2</sub>)
- Ethanol
- High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

- Reaction Setup:
  - Prepare an assay buffer containing 0.2 M sodium acetate, pH 5.0, and 0.2 mM ZnCl<sub>2</sub>.[\[8\]](#)
  - In a microcentrifuge tube, combine the cell or tissue lysate with the assay buffer containing 0.2 mM BODIPY FL C12-sphingomyelin.
- Incubation:
  - Incubate the reaction mixture at 37°C for 30-60 minutes.[\[8\]](#)
- Reaction Termination and Extraction:

- Stop the reaction by adding 10 volumes of ethanol.[8]
- Centrifuge the mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet precipitated proteins.[8]
- HPLC Analysis:
  - Inject the supernatant into an HPLC system.
  - Separate the substrate (BODIPY FL C12-sphingomyelin) and the product (BODIPY FL C12-ceramide) using a suitable column (e.g., a C18 reverse-phase column).
  - Detect the fluorescent molecules using a fluorescence detector set to the appropriate excitation and emission wavelengths for BODIPY FL.
  - Quantify the amount of BODIPY FL C12-ceramide produced by comparing the peak area to a standard curve.

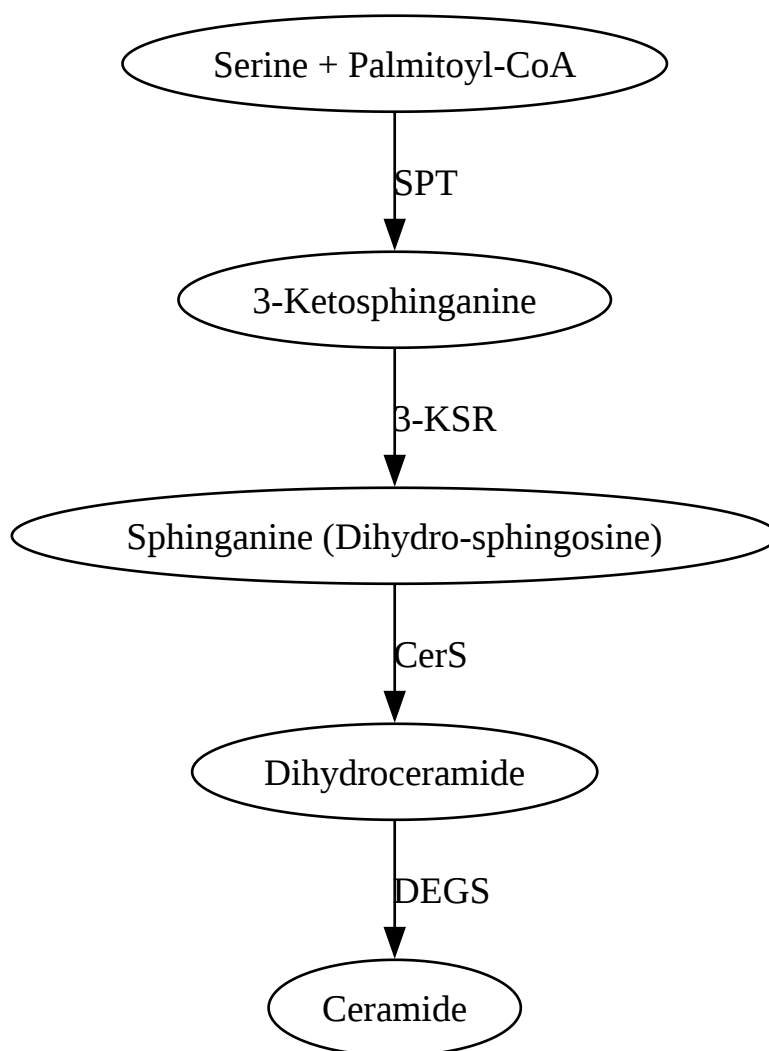
## Sphingolipid Metabolism and Signaling Pathways

Ceramide is a central hub in sphingolipid metabolism, and its levels are tightly regulated through a complex network of synthetic and catabolic pathways.

### De Novo Synthesis and Salvage Pathways

Ceramide can be synthesized through two main pathways: the de novo synthesis pathway, which starts in the endoplasmic reticulum (ER), and the salvage pathway, which recycles sphingosine.[2][3][14]





[Click to download full resolution via product page](#)

Caption: A simplified diagram of ceramide's role in apoptosis.

## Data Presentation

The following tables summarize key quantitative data related to the use of BODIPY FL C12-ceramide in cellular studies.

Table 1: Staining Conditions for BODIPY FL C12-Ceramide

Cell Type	Concentration	Incubation Time & Temperature	Application	Reference
Live Mammalian Cells	5 $\mu$ M	30 min at 4°C, then 30-60 min at 37°C	Golgi Staining, Trafficking	<a href="#">[10]</a>
Fixed Mammalian Cells	0.5 - 5 $\mu$ M	20-60 min at Room Temperature	Golgi Staining	<a href="#">[3]</a>
Mouse Embryonic Stem Cells	5 $\mu$ M	30 min at 4°C, then up to 30 min at 37°C	Internalization and Trafficking	<a href="#">[13]</a>
Human Term Placenta Cytotrophoblasts	2 $\mu$ M	30 min at 37°C	Fatty Acid Uptake and Esterification	<a href="#">[15]</a>

Table 2: Quantitative Analysis of Cellular Uptake

Cell Type	Assay	Key Findings	Reference
Human Term Placenta Cytotrophoblasts	Plate-reader assay (Ex: 485 nm, Em: 525 nm)	Uptake of BODIPY-C12 was significantly higher in cytotrophoblasts compared to syncytialized cells.	[15][16]
BV2 Microglia Cells	Flow Cytometry	Fatty acid uptake was measured following treatment with various fatty acids.	
HeLa Cells	Fluorescence Lifetime Imaging (FLIM)	The fluorescence lifetime of BODIPY-C12 is dependent on the microviscosity of its environment.	

## Conclusion

BODIPY FL C12-ceramide is a versatile and powerful fluorescent probe for studying the complex biology of sphingolipids. Its favorable spectral properties and ability to mimic the behavior of its natural counterpart make it an invaluable tool for researchers in cell biology, neuroscience, and drug development. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of BODIPY FL C12-ceramide in a variety of experimental settings, enabling deeper insights into the critical roles of ceramides and other sphingolipids in health and disease.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. probes.bocsci.com [probes.bocsci.com]
- 4. abcam.com [abcam.com]
- 5. bocsci.com [bocsci.com]
- 6. Identification of a Novel Acid Sphingomyelinase Activity Associated with Recombinant Human Acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Bodipy-labeled sphingolipid and cholesterol analogs to examine membrane microdomains in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labs.pbrc.edu [labs.pbrc.edu]
- 9. BODIPY | AAT Bioquest [aatbio.com]
- 10. BODIPY FL Dye | Thermo Fisher Scientific - TR [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Using BODIPY FL-Sphingolipid Analogs to Study Sphingolipid Metabolism in Mouse Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-Time Tracking of BODIPY-C12 Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Real-Time Microscopic Assessment of Fatty Acid Uptake Kinetics in the Human Term Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescence Lifetime Imaging of Molecular Rotors in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Bodipy C12-ceramide as a fluorescent analog for sphingolipids]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b130238#bodipy-c12-ceramide-as-a-fluorescent-analog-for-sphingolipids]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)